![molecular formula C12H12ClN3 B11786915 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 4-position and a cyclopentyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of intermediate compounds such as 4-chloropyrrolo[2,3-d]pyrimidine. This intermediate can be synthesized through a series of reactions involving ethyl cyanoacetate, thiourea, caustic alcohol, and 2-chloroacetaldehyde . The reaction conditions often include the use of solvents like ethanol and ammonia water, with catalysts such as active nickel to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality production. The process typically includes steps such as refluxing, reduced pressure concentration, and pH adjustments to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under suitable conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine ring.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as sodium hydroxide for nucleophilic substitution, and acids like hydrochloric acid for electrophilic substitution. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting cell signaling pathways involved in cell division and survival. This inhibition can lead to the suppression of tumor growth and the modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but lacks the cyclopentyl group, making it less bulky and potentially altering its reactivity and binding properties.
Pyrido[3,4-d]pyrimidine Derivatives: These compounds have variations in their substituents, which can significantly impact their biological activity and chemical properties.
Uniqueness
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for designing novel compounds with tailored biological activities and improved pharmacokinetic profiles .
Propriétés
Formule moléculaire |
C12H12ClN3 |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
4-chloro-2-cyclopentylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H12ClN3/c13-11-9-5-6-14-7-10(9)15-12(16-11)8-3-1-2-4-8/h5-8H,1-4H2 |
Clé InChI |
NXXXAEHQHYGIIU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=NC3=C(C=CN=C3)C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



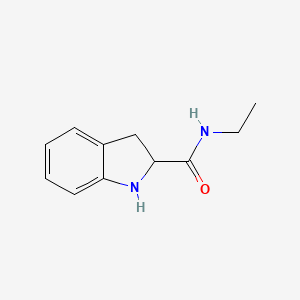


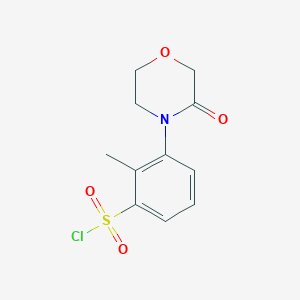

![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)

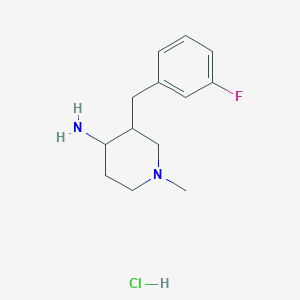
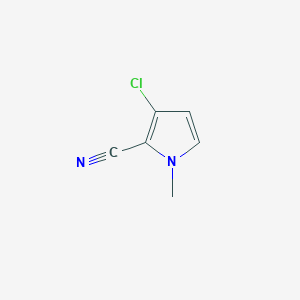
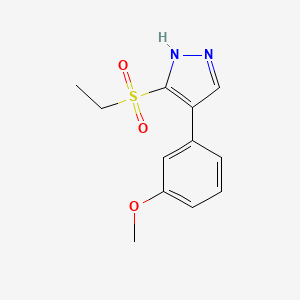
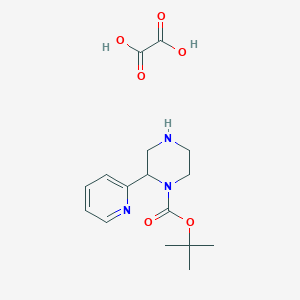

![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
